

Sulopenem Phase 3 Clinical Trial Results at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

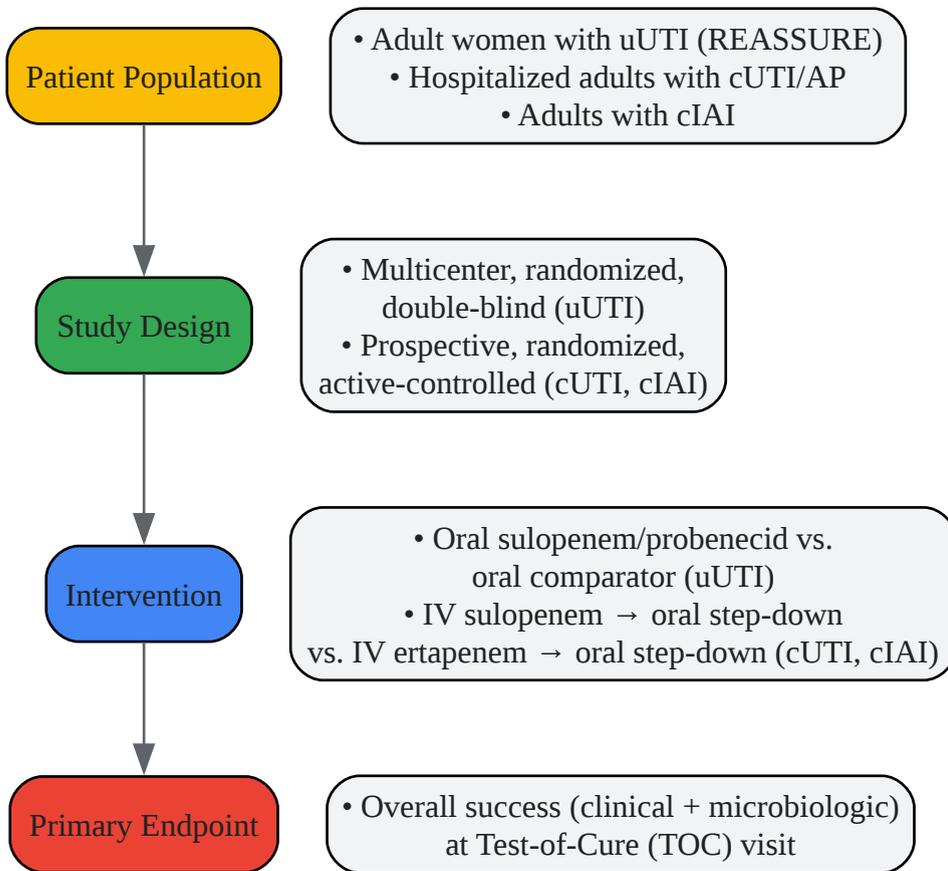
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Trial Name / Indication	Comparator	Primary Endpoint & Population	Efficacy Results	Safety Findings
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| **REASSURE (uUTI)** [1] [2] [3] | Oral amoxicillin/clavulanate (Augmentin) | Overall success (clinical cure + microbiologic eradication) at Test-of-Cure (TOC) in micro-MITT population [1]. | • **Non-inferiority Met:** 60.9% vs 55.6% (Δ 5.4%, 95% CI: -0.8 to 11.5) [2] [3]. • **Superiority in Susceptible Subgroup:** 61.7% vs 55.0% (Δ 6.7%, 95% CI: 0.3 to 13.0) [1]. | Diarrhea (8.1% vs 4.1%), nausea (4.3% vs 2.9%), and headache (2.2% vs 1.5%) were more frequent with **sulopenem** [2] [3]. | | **cUTI/Pyelonephritis Trial** [4] | IV ertapenem → oral ciprofloxacin or amoxicillin-clavulanate | Overall combined response (clinical + microbiologic) at TOC (day 21) in micro-MITT population [4]. | **Non-inferiority Not Met:** 67.8% vs 73.9% (Δ -6.1%, 95% CI: -12.0 to -0.1%) [4]. | Both IV and oral **sulopenem** were well-tolerated, with a safety profile comparable to the comparator [4]. | | **cIAI Trial** [5] | IV ertapenem → oral ciprofloxacin + metronidazole or amoxicillin-clavulanate | Clinical response at TOC (day 28) in MITT population [5]. | **Non-inferiority Not Met:** Per FDA primary endpoint definition [5]. | Both IV and oral formulations were well-tolerated [5]. |

Detailed Trial Designs and Methodologies

The following workflow illustrates the common design elements across the Phase 3 trials.



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- **Patient Populations:**

- **uUTI (REASSURE):** The trial enrolled 2,222 adult women with uncomplicated UTIs [1] [3]. The primary efficacy population was the microbiologic-modified intent-to-treat (m-MITT) population, which included patients with a confirmed Enterobacteriales uropathogen [3].
- **cUTI:** This trial involved 1,392 treated adults with complicated UTIs or acute pyelonephritis. The primary efficacy analysis was performed on 884 patients who had a positive baseline urine culture (m-MITT population) [4].
- **cIAI:** This study randomized 668 adults who received at least one dose of the study drug for complicated intra-abdominal infections. The modified intent-to-treat (MITT) population, which included patients with adequate baseline infection evidence, was used for the primary efficacy analysis [5].

- **Interventions and Comparators:**

- In the **uUTI trial**, patients received 5 days of either oral **sulopenem** etzadroxil/probenecid or oral amoxicillin/clavulanate, twice daily [1] [3].
- In the **cUTI and cIAI trials**, a sequential IV-to-oral therapy design was used. The experimental arm received IV **sulopenem** followed by oral **sulopenem** etzadroxil/probenecid. The control arm received IV ertapenem followed by an appropriate oral step-down therapy (ciprofloxacin or amoxicillin-clavulanate for cUTI; ciprofloxacin plus metronidazole or amoxicillin-clavulanate for cIAI) [4] [5].
- **Primary Endpoints:** All three trials used a **test-of-cure (TOC) visit** several days after treatment completion to assess the primary outcome. For uUTI and cUTI, this was a composite of **clinical cure and microbiologic eradication** [1] [4] [3].

Analysis of Sulopenem's Profile and Resistance Context

Sulopenem is a novel penem antibiotic that combines a β -lactam ring with a thiazoline ring [6]. Its mechanism of action, illustrated below, involves inhibiting bacterial cell wall synthesis.



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This mechanism provides stability against many β -lactamases, offering a potential treatment option for infections caused by **multidrug-resistant pathogens** [7] [6]. In the REASSURE trial, 9.2% of patients in the primary population had a baseline pathogen resistant to three or more antibiotic classes, highlighting the clinical need **sulopenem** addresses [1].

The mixed trial results underline its specific therapeutic niche:

- **Promise in uUTI:** The successful uUTI trial led to the **FDA approval of oral sulopenem (ORLYNVAH)** in October 2024 for treating uUTIs in adult women with limited or no alternative oral options [1] [8].
- **Challenges in cUTI/cIAI:** The failure to meet non-inferiority in cUTI and cIAI suggests that while **sulopenem** is active, the specific trial regimens may not have been optimal against the broad spectrum of severe infections when compared to potent alternatives like ertapenem.

Conclusion and Key Takeaways

In summary, the Phase 3 clinical data for **sulopenem** reveals a clear profile:

- **Proven Efficacy in uUTI: Sulopenem** is a valuable new oral option for uUTIs, demonstrating non-inferiority to amoxicillin/clavulanate and even superiority in the susceptible population [1] [3].
- **Specific Niche:** Its primary role is in treating uUTIs caused by designated susceptible microorganisms in adult women who have **limited or no alternative oral antibacterial treatment options**, particularly in the face of rising multidrug resistance [1] [9].
- **Distinct Formulation Advantage:** The availability of both IV and oral formulations is a key differentiator, facilitating early hospital discharge and supporting antimicrobial stewardship through seamless step-down therapy [7].

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To cite this document: Smolecule. [Sulopenem Phase 3 Clinical Trial Results at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#sulopenem-phase->

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